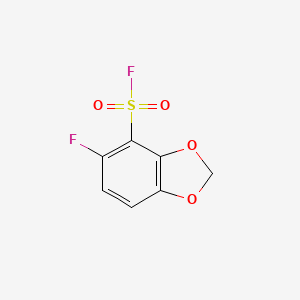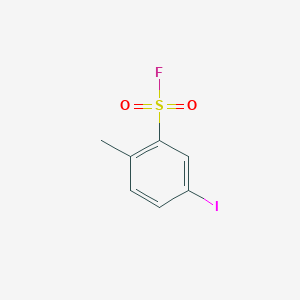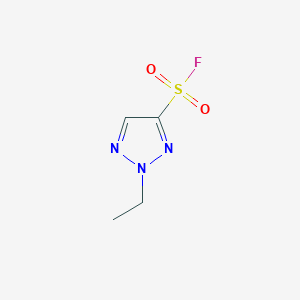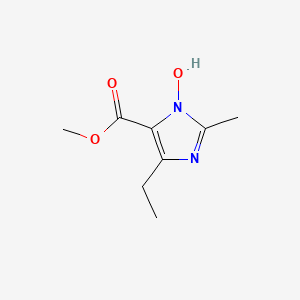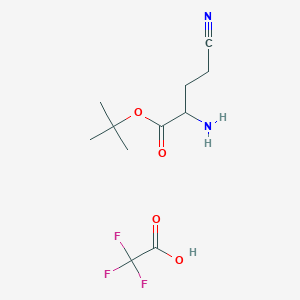
tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid (TBCB-TFA) is a small molecule organic compound that has a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of reactions, including peptide synthesis and organic synthesis. TBCB-TFA has been used in many scientific studies and is a valuable tool for scientists to use in their research.
Applications De Recherche Scientifique
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid has been used in a variety of scientific research applications, including peptide synthesis, organic synthesis, and protein engineering. It has been used to synthesize peptides with high yields and purity, and to modify proteins in order to study their structure and function. Additionally, it has been used to synthesize small organic molecules with high yields and purity.
Mécanisme D'action
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid acts as a proton transfer reagent, which means that it can transfer protons from one molecule to another. This is important for peptide synthesis, as it can facilitate the formation of peptide bonds. Additionally, it can act as a catalyst for organic reactions, allowing for the synthesis of organic molecules with high yields and purity.
Biochemical and Physiological Effects
This compound is a small molecule organic compound and is not known to have any biochemical or physiological effects. It is generally considered to be a safe and non-toxic compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid in laboratory experiments is its versatility. It can be used in a variety of reactions, including peptide synthesis and organic synthesis. Additionally, it is a non-toxic compound and is generally considered to be safe to use in laboratory experiments. The main limitation of using this compound is that it is not very stable and can decompose over time.
Orientations Futures
There are several potential future directions for research involving tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid. These include further research into its use as a proton transfer reagent, its use in protein engineering, and its use in the synthesis of small organic molecules. Additionally, further research into its stability and decomposition over time could lead to improved methods for its use in laboratory experiments. Finally, further research into its safety and toxicity could lead to improved safety protocols for its use in laboratory experiments.
Méthodes De Synthèse
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid can be synthesized through a variety of methods, including a two-step process involving the reaction of tert-butyl cyanide with 2-amino-4-cyanobutanoic acid. The first step involves the reaction of tert-butyl cyanide with 2-amino-4-cyanobutanoic acid to produce tert-butyl 2-amino-4-cyanobutanoate. The second step involves the reaction of tert-butyl 2-amino-4-cyanobutanoate with trifluoroacetic acid (TFA) to produce this compound.
Propriétés
IUPAC Name |
tert-butyl 2-amino-4-cyanobutanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.C2HF3O2/c1-9(2,3)13-8(12)7(11)5-4-6-10;3-2(4,5)1(6)7/h7H,4-5,11H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHSVKAQKJAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC#N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)

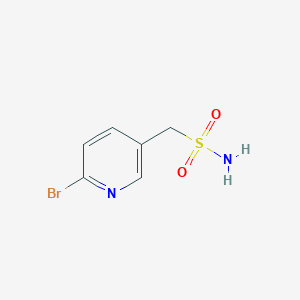
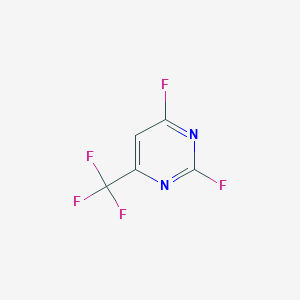
![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)
